

Application Notes and Protocols: Measuring Asymmetric Dimethylarginine (ADMA) Changes in Response to GSK3368715

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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859

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Introduction

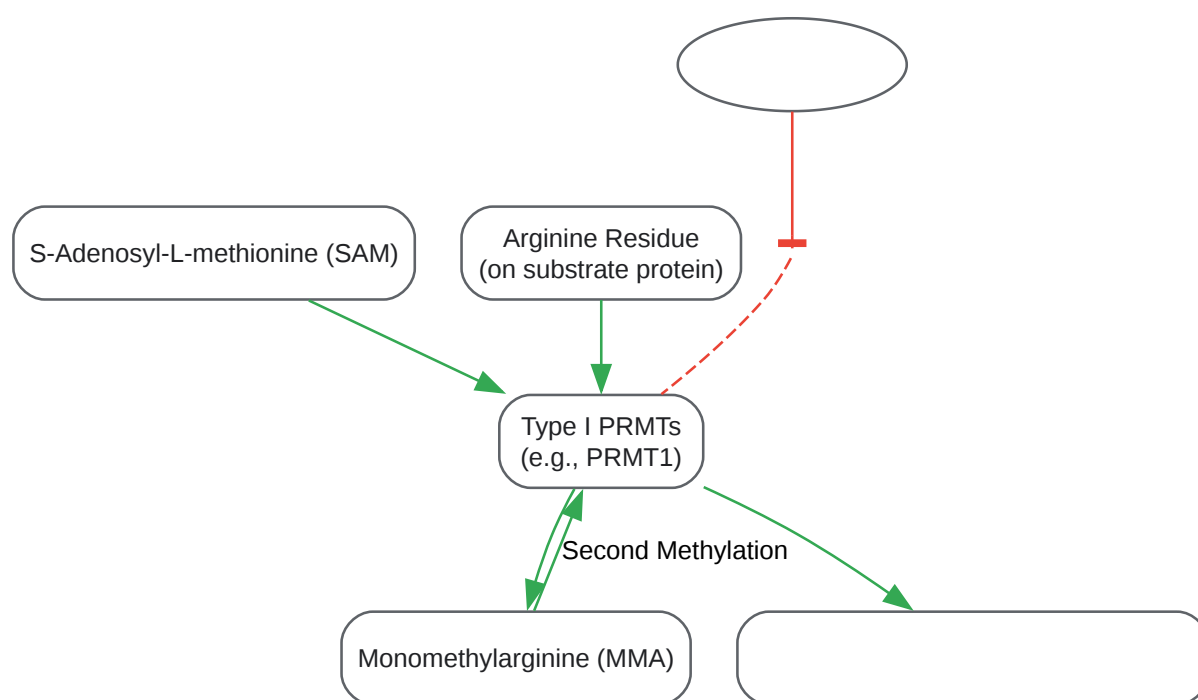
GSK3368715 is a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), which are the primary enzymes responsible for the generation of asymmetric dimethylarginine (ADMA).[1] Elevated levels of ADMA, an endogenous inhibitor of nitric oxide synthases (NOS), are associated with endothelial dysfunction and are implicated in the pathophysiology of various diseases, including cancer.[2][3] GSK3368715 has been investigated as a potential anti-cancer agent by targeting the PRMT-ADMA axis.[4]

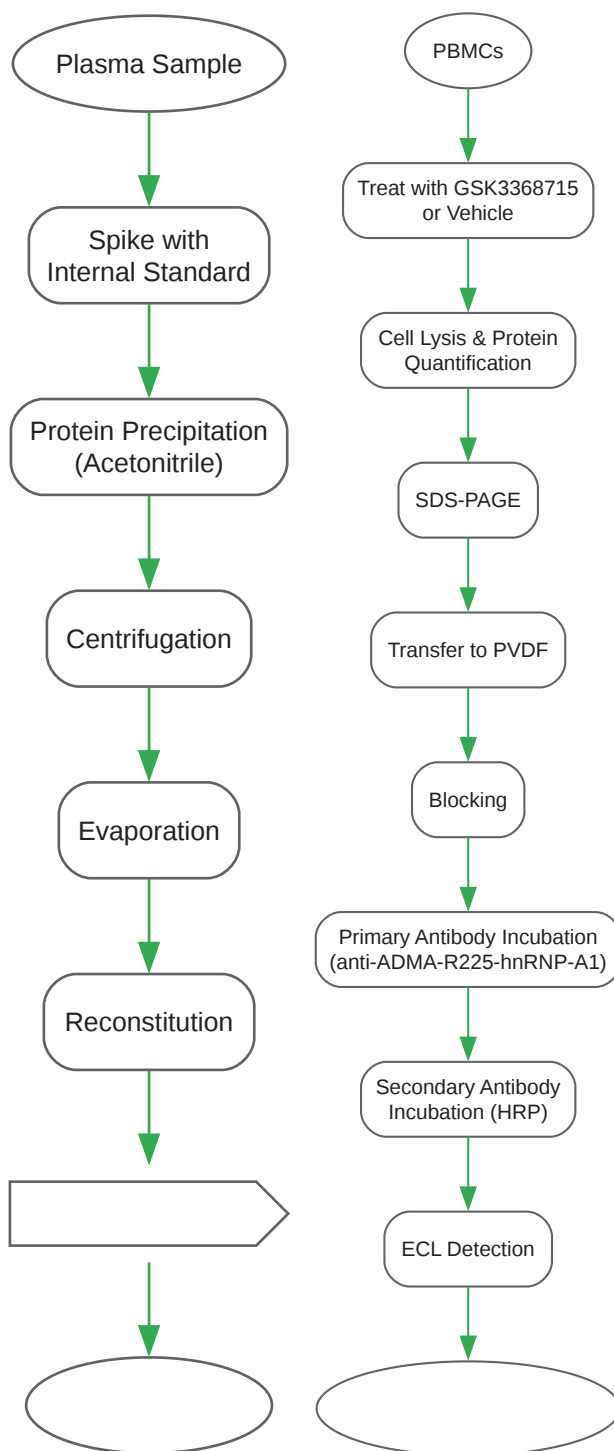
These application notes provide a comprehensive guide to measuring the changes in both total and protein-specific ADMA levels following treatment with GSK3368715. The protocols are designed for researchers in academic and industrial settings involved in preclinical and clinical studies of PRMT inhibitors.

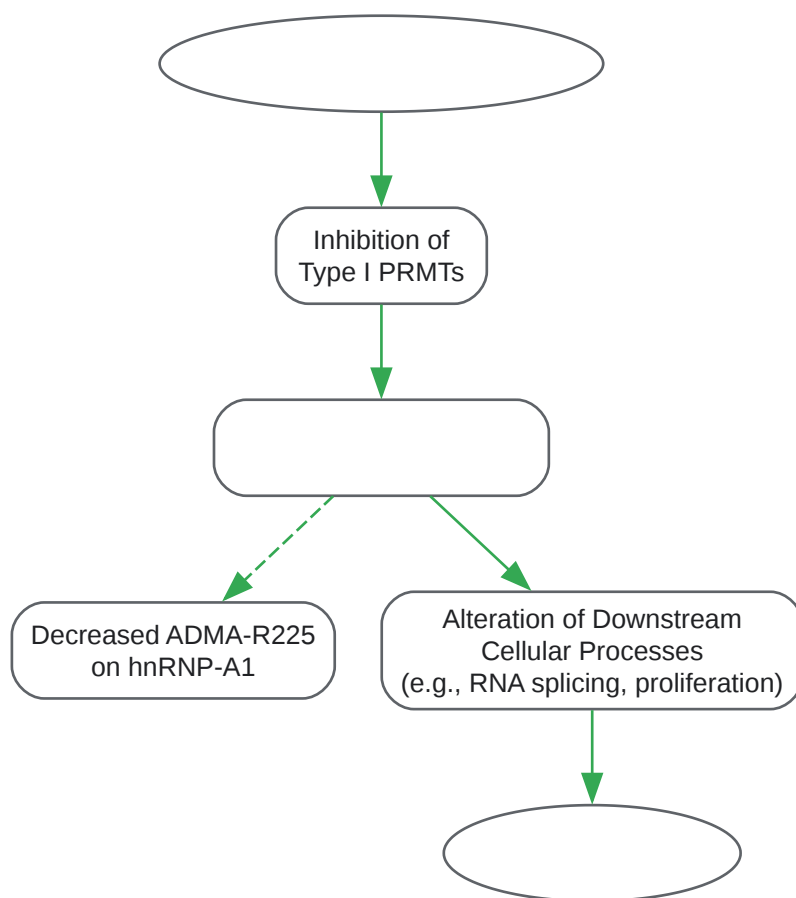
Mechanism of Action of GSK3368715 on ADMA Synthesis

GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the protein substrate binding pocket of Type I PRMTs.[4] This binding prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins, thereby

inhibiting the formation of ADMA. As a result, there is a global reduction in cellular ADMA levels and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[4]







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References

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